5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Overview
Description
5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring, a trifluoromethyl-substituted phenyl group, and a thiazole ring, making it a molecule of interest due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine typically involves multi-step organic synthesis. One common method includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction under basic conditions.
Pyrimidine Ring Introduction: The pyrimidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with the thiazole intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often used for substitution reactions.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield thiazole sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound’s unique structural features make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-(4-pyrimidinyl)-N-phenyl-1,3-thiazol-2-amine: Lacks the trifluoromethyl group, resulting in different biological activity and physicochemical properties.
5-(4-pyrimidinyl)-N-[4-(methyl)phenyl]-1,3-thiazol-2-amine:
Uniqueness
The presence of the trifluoromethyl group in 5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine significantly enhances its chemical stability, lipophilicity, and biological activity compared to similar compounds. This makes it a valuable molecule in various fields of research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better exploit its potential in developing new technologies and therapeutic agents.
Properties
IUPAC Name |
5-pyrimidin-4-yl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4S/c15-14(16,17)9-1-3-10(4-2-9)21-13-19-7-12(22-13)11-5-6-18-8-20-11/h1-8H,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJXEOYVIHLCJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC=C(S2)C3=NC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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